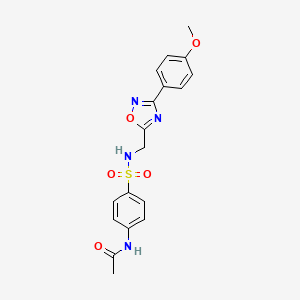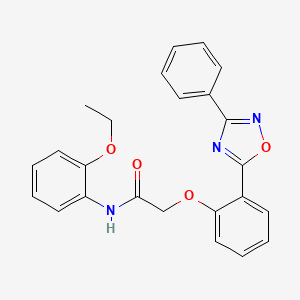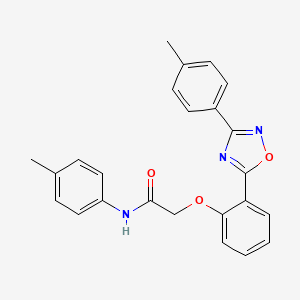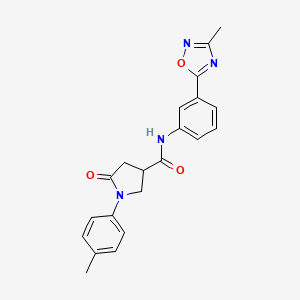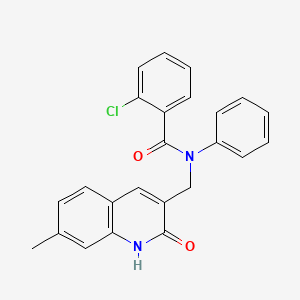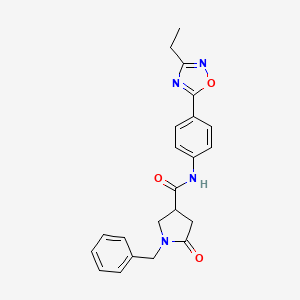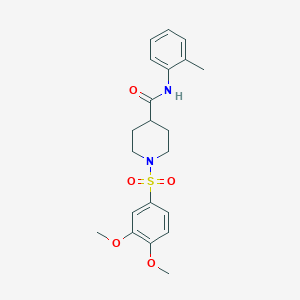
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to investigate the role of adenosine receptors in various physiological processes.
Wirkmechanismus
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor. Adenosine A1 receptors are widely distributed in the brain, heart, and other organs. When adenosine binds to the receptor, it activates a signaling pathway that leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide blocks the binding of adenosine to the receptor, thereby preventing the activation of this signaling pathway.
Biochemical and Physiological Effects:
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide can inhibit the proliferation of cancer cells, stimulate the release of neurotransmitters, and modulate the activity of ion channels. In vivo studies have shown that 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide can reduce blood pressure, heart rate, and vascular tone. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for investigating the role of adenosine receptors in various physiological processes. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been extensively studied, and its pharmacological properties are well characterized. However, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has some limitations for lab experiments. It is relatively expensive and may not be readily available in some research settings. In addition, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has a short half-life and may require frequent dosing in some experiments.
Zukünftige Richtungen
There are many future directions for the use of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide in scientific research. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been shown to inhibit the sleep-promoting effects of adenosine, suggesting that adenosine A1 receptors may play a role in the regulation of sleep. Another area of interest is the role of adenosine A1 receptors in the regulation of pain and inflammation. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been shown to have anti-inflammatory and analgesic effects, suggesting that adenosine A1 receptors may be a potential target for the development of new pain medications. Overall, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide is a valuable tool for investigating the role of adenosine A1 receptors in various physiological processes, and there are many exciting future directions for its use in scientific research.
Synthesemethoden
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide involves several steps, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with o-toluidine to form 3,4-dimethoxy-N-(o-tolyl)benzenesulfonamide. This compound is then reacted with piperidine-4-carboxylic acid to form the final product, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide. The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide is widely used in scientific research to investigate the role of adenosine receptors in various physiological processes. Adenosine receptors are involved in the regulation of cardiovascular, respiratory, immune, and nervous system function. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide is a potent and selective antagonist of the adenosine A1 receptor, which is primarily responsible for the cardiovascular effects of adenosine. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been used to study the role of adenosine A1 receptors in the regulation of blood pressure, heart rate, and vascular tone.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-6-4-5-7-18(15)22-21(24)16-10-12-23(13-11-16)29(25,26)17-8-9-19(27-2)20(14-17)28-3/h4-9,14,16H,10-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQZMJZQJGSPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)
